![molecular formula C14H22ClNO2 B2501837 [1-(3,4-dimethoxyphenyl)cyclopentyl]methanamine Hydrochloride CAS No. 464921-28-6](/img/structure/B2501837.png)
[1-(3,4-dimethoxyphenyl)cyclopentyl]methanamine Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[1-(3,4-dimethoxyphenyl)cyclopentyl]methanamine Hydrochloride: is a chemical compound that belongs to the class of organic compounds known as phenylcyclopentylamines. This compound is characterized by the presence of a cyclopentyl ring attached to a phenyl group, which is further substituted with two methoxy groups at the 3 and 4 positions. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,4-dimethoxyphenyl)cyclopentyl]methanamine Hydrochloride typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction, where the cyclopentyl ring is alkylated with a phenyl halide in the presence of a Lewis acid catalyst.
Methoxylation: The phenyl ring is then methoxylated at the 3 and 4 positions using methanol and a suitable catalyst.
Formation of the Methanamine Group: The methanamine group is introduced through a reductive amination reaction, where the intermediate aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.
Hydrochloride Salt Formation: Finally, the free base form of the compound is converted to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methoxy groups are converted to hydroxyl groups or further oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert the methanamine group to a primary amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the methoxy groups or the phenyl ring are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of hydroxylated or carbonyl derivatives.
Reduction: Formation of primary amines or other reduced forms.
Substitution: Formation of substituted phenylcyclopentylamines with different functional groups.
科学研究应用
Chemistry:
Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: It is used in biochemical studies to investigate the interactions of phenylcyclopentylamines with biological targets, such as enzymes and receptors.
Medicine:
Drug Development: The compound is explored for its potential therapeutic effects, including its role as a precursor in the synthesis of drugs targeting neurological and psychiatric disorders.
Industry:
Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of [1-(3,4-dimethoxyphenyl)cyclopentyl]methanamine Hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular pathways depend on the specific application and target, but common pathways include modulation of neurotransmitter release and inhibition of enzyme activity.
相似化合物的比较
- [1-(3,4-dimethoxyphenyl)cyclohexyl]methanamine Hydrochloride
- [1-(3,4-dimethoxyphenyl)cyclobutyl]methanamine Hydrochloride
- [1-(3,4-dimethoxyphenyl)cyclopropyl]methanamine Hydrochloride
Comparison:
- Structural Differences: The primary difference lies in the size and structure of the cycloalkyl ring (cyclopentyl, cyclohexyl, cyclobutyl, cyclopropyl).
- Chemical Properties: These structural differences influence the compound’s chemical properties, such as solubility, stability, and reactivity.
- Biological Activity: The biological activity of these compounds varies based on their interaction with molecular targets, with each compound exhibiting unique pharmacological profiles.
属性
IUPAC Name |
[1-(3,4-dimethoxyphenyl)cyclopentyl]methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2.ClH/c1-16-12-6-5-11(9-13(12)17-2)14(10-15)7-3-4-8-14;/h5-6,9H,3-4,7-8,10,15H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHMCRVGVXIVINZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)CN)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![dimethyl 2-[[2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetyl]amino]benzene-1,4-dicarboxylate](/img/structure/B2501754.png)
![isopropyl 2-(2-(1-(2-methoxyphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2501756.png)
![5-[3-(tert-butoxy)-3-oxopropyl]oxolane-3-carboxylic acid](/img/structure/B2501758.png)
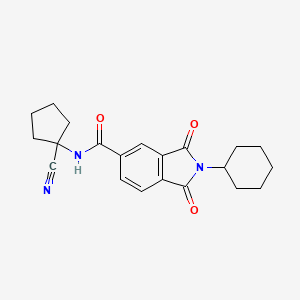
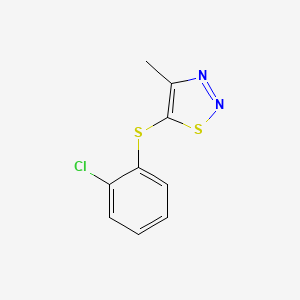
![Sodium 1-[(benzyloxy)carbonyl]pyrrolidine-3-sulfinate](/img/structure/B2501761.png)
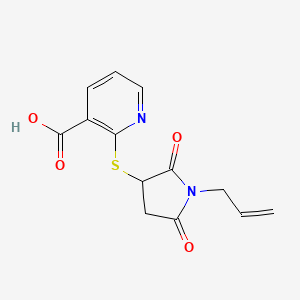
![3-[4-Hydroxy-3-(phenylmethoxycarbonylamino)phenyl]propanoic acid](/img/structure/B2501764.png)
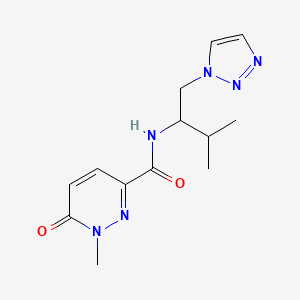

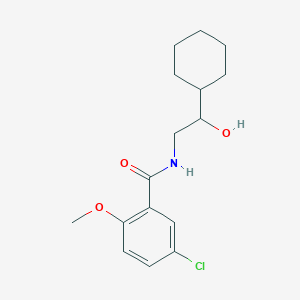
![1-(benzenesulfonyl)-2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B2501775.png)
![(E)-3-(phenylsulfonyl)-N1-(thiophen-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2501776.png)
![(1R,5S)-2,2,2-trifluoroethyl 3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2501777.png)
